High-Affinity PDE4B1 Inhibition: 4-Methylsulfanyl-benzamidine Demonstrates Sub-Nanomolar Potency
4-Methylsulfanyl-benzamidine inhibits full-length human recombinant PDE4B1 with an IC₅₀ of 0.316 nM, as measured by scintillation proximity assay using [³H]-cAMP as substrate [1]. This sub-nanomolar potency contrasts with the unsubstituted benzamidine core, which lacks reported PDE4 inhibitory activity at physiologically relevant concentrations. Within the broader benzamidine chemotype, reported PDE4B1 IC₅₀ values vary widely (e.g., 156 nM for certain optimized analogs [2], and 5,900 nM for less potent derivatives [3]), establishing 4-methylsulfanyl-benzamidine at the high-affinity end of the activity spectrum.
| Evidence Dimension | PDE4B1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.316 nM |
| Comparator Or Baseline | Unsubstituted benzamidine: no reported PDE4 activity; Benzamidine-class PDE4B1 inhibitors: 156 nM (BDBM399979) and 5,900 nM (BDBM50032588) |
| Quantified Difference | Target is 494-fold more potent than 156 nM comparator; 18,700-fold more potent than 5,900 nM comparator |
| Conditions | Full-length human recombinant PDE4B1, [³H]-cAMP substrate, scintillation proximity assay (SPA) |
Why This Matters
This sub-nanomolar IC₅₀ positions 4-methylsulfanyl-benzamidine as a high-sensitivity tool compound for PDE4B1-mediated cAMP signaling studies, enabling reliable target engagement at concentrations where unsubstituted benzamidine exhibits no measurable effect.
- [1] BindingDB BDBM50148240 (CHEMBL3763271). IC₅₀ = 0.316 nM for inhibition of full-length human recombinant PDE4B1. Accessed 2026. View Source
- [2] BindingDB BDBM399979 (US10323042, Example 58). IC₅₀ = 156 nM for PDE4B1 inhibition. Accessed 2026. View Source
- [3] BindingDB BDBM50032588 (CHEMBL3354167). IC₅₀ = 5,900 nM for human PDE4B1 inhibition. Accessed 2026. View Source
